(Tetrahydrothiophen-2-yl)methanamine hydrochloride
Description
Properties
IUPAC Name |
thiolan-2-ylmethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NS.ClH/c6-4-5-2-1-3-7-5;/h5H,1-4,6H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WITOTJGIFKZNQP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(SC1)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12ClNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Amination of Tetrahydrothiophene Derivatives
A key step is the introduction of the methanamine group onto the tetrahydrothiophene ring. One approach involves the reaction of a suitable tetrahydrothiophene intermediate with an amine source, followed by salt formation with hydrochloric acid.
- Process Details:
- The reaction is often carried out in the presence of an acid-binding agent such as tertiary alkylamines (e.g., triethylamine or N-(1-methoxyprop-2-yl)amine).
- Solvents used include inert hydrocarbons (n-hexane, toluene, xylene) or chlorinated hydrocarbons (1,2-dichloroethane).
- The reaction is exothermic and typically maintained at moderate temperatures (~63–65 °C) with stirring for several hours to ensure completion.
- After reaction, aqueous workup involves pH adjustment and phase separation to isolate the amine intermediate.
- The free amine is then converted to the hydrochloride salt by treatment with concentrated hydrochloric acid at controlled pH (~1).
This method is supported by patent literature describing the preparation of related thiophene amines and their salts, emphasizing high yields and purity through controlled reaction conditions and solvent choices.
Etherification and Oxidation Routes
Alternative routes involve:
- Etherification: Conversion of thiophenone derivatives to methoxy-substituted intermediates, which can be further converted to amines.
- Oxidation: Use of peroxides to oxidize intermediates in the presence of alkanols to generate key intermediates prior to amination.
These methods provide flexibility in synthesizing substituted tetrahydrothiophenes that can be aminated to yield the target compound.
Representative Experimental Procedure (Based on Patent Data)
| Step | Description | Conditions | Notes |
|---|---|---|---|
| 1 | Reaction of tetrahydrothiophene intermediate with 1-methoxy-2-propylamine | In autoclave, 60–65 °C, several hours | 1-methoxy-2-propylamine can serve as solvent and reactant |
| 2 | Workup by adding 30% NaOH to neutralize acid and remove excess amine | Room temperature | Excess amine removed under vacuum |
| 3 | Phase separation with water and cyclohexane | Room temperature | Organic and aqueous phases separated and extracted |
| 4 | Acidification of organic phase with concentrated HCl to pH=1 | Controlled addition | Formation of hydrochloride salt |
| 5 | Washing and isolation of this compound | Multiple water washes | Purification step |
This process is optimized for yield and purity and is scalable for industrial synthesis.
Analytical and Research Findings
- Reaction Monitoring: Gas chromatography is used to monitor the conversion of intermediates and to detect by-products such as 2,4-dimethyl-2-hydroxy-tetrahydrothiophen-3-one and 2,4-dimethyl-2-methoxy-tetrahydrothiophen-3-one, which can form during the reaction.
- Yield and Purity: The described methods achieve high yields of the amine hydrochloride salt with minimal impurities when reaction parameters (temperature, pH, solvents) are carefully controlled.
- Reaction Mechanism: The amination proceeds via nucleophilic substitution on activated tetrahydrothiophene intermediates, facilitated by acid-base catalysis and solvent effects.
Summary Table of Preparation Methods
| Method | Key Reagents | Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Amination with 1-methoxy-2-propylamine | Tetrahydrothiophene intermediate, 1-methoxy-2-propylamine, HCl | 60–65 °C, autoclave, aqueous workup | High yield, scalable, well-documented | Requires careful pH control |
| Etherification and oxidation | Thiophenone derivatives, alkanols, peroxides | Variable, inert solvents | Provides versatile intermediates | More steps, complex purification |
| Direct amine salt formation | Free amine, concentrated HCl | Room temperature, controlled pH | Simple salt formation | Requires pure amine intermediate |
Chemical Reactions Analysis
Types of Reactions
(Tetrahydrothiophen-2-yl)methanamine hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The sulfur atom in the tetrahydrothiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form the corresponding thiol using reducing agents like lithium aluminum hydride.
Substitution: The methanamine group can participate in nucleophilic substitution reactions, where the amine can be replaced by other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Various nucleophiles such as alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
(Tetrahydrothiophen-2-yl)methanamine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound can be used in the study of sulfur-containing biomolecules and their interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (Tetrahydrothiophen-2-yl)methanamine hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The sulfur atom in the tetrahydrothiophene ring can form interactions with metal ions or other sulfur-containing biomolecules, influencing various biochemical pathways. The methanamine group can also participate in hydrogen bonding and electrostatic interactions, further modulating its biological activity.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The table below highlights key structural analogs, focusing on substituents, molecular formulas, and properties inferred from the evidence:
Key Structural and Electronic Differences
Ring Saturation : The target compound’s tetrahydrothiophene ring lacks aromaticity, reducing conjugation and reactivity compared to aromatic thiophene analogs (e.g., 3-chlorothiophen-2-yl variant). This saturation may enhance stability in acidic/basic conditions .
Sulfur’s larger atomic size compared to oxygen (in tetrahydrofuran analogs) increases steric bulk and may influence binding interactions in biological systems . Oxygen (Tetrahydrofuran): Increases hydrophilicity and hydrogen-bonding capacity, as seen in (R)-(1-tetrahydrofuran-3-yl)methanamine HCl, which may improve aqueous solubility .
Substituent Impacts: Chlorine: Electron-withdrawing groups (e.g., in 3-chlorothiophen-2-yl variant) polarize the ring, altering NMR chemical shifts (e.g., downfield shifts in ¹H NMR) and reactivity toward nucleophilic substitution .
Spectroscopic Comparisons
provides ¹H/¹³C NMR data for structurally related compounds, illustrating substituent-driven shifts:
- Aromatic Thiophene Derivatives : Benzo[b]thiophen-2-yl methanamine HCl (2l) shows aromatic proton shifts at δ 7.20–7.80 ppm (DMSO-d₆), while furan-2-yl analogs (2m) exhibit upfield shifts (δ 6.20–6.90 ppm) due to oxygen’s electronegativity .
- Saturated Rings : While direct NMR data for the target compound is unavailable, tetrahydrofuran-based analogs (e.g., ) display aliphatic proton shifts (δ 1.50–3.50 ppm), suggesting similar trends for tetrahydrothiophene derivatives with broader multiplet patterns due to sulfur’s deshielding effect.
Biological Activity
(Tetrahydrothiophen-2-yl)methanamine hydrochloride is a sulfur-containing organic compound that has garnered attention in biological research due to its potential interactions with various molecular targets. This article explores its biological activity, mechanisms of action, and applications in scientific research.
Chemical Structure and Properties
The compound features a tetrahydrothiophene ring, which is a five-membered ring containing sulfur. The methanamine group attached to this ring enhances its reactivity and potential biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with enzymes and receptors. The sulfur atom in the tetrahydrothiophene structure can form coordination bonds with metal ions and other sulfur-containing biomolecules, which may influence various biochemical pathways. Additionally, the methanamine moiety can participate in hydrogen bonding and electrostatic interactions, further modulating its biological effects.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : Preliminary studies suggest that the compound may possess antimicrobial properties, although specific data on its efficacy against various pathogens is limited.
- Antitumor Potential : The compound's structural similarity to known antitumor agents suggests it may exhibit similar activities, particularly through mechanisms involving DNA interaction or enzyme inhibition.
- Inflammatory Response Modulation : Its action as a platelet-activating factor (PAF) receptor antagonist has been noted, indicating potential use in conditions involving inflammation .
Case Studies and Experimental Data
Several studies have investigated the biological activity of related compounds, providing insights into the potential effects of this compound.
Applications in Research
This compound serves as a valuable building block in synthetic chemistry for developing more complex heterocyclic compounds. Its utility extends beyond basic research into applications in medicinal chemistry, where it could play a role in designing new therapeutic agents targeting specific diseases.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for (Tetrahydrothiophen-2-yl)methanamine hydrochloride, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis typically involves coupling tetrahydrothiophene derivatives with methanamine precursors under controlled conditions. Key steps include:
- Amine alkylation : Reacting tetrahydrothiophene-2-carboxaldehyde with methylamine in ethanol, followed by reduction (e.g., NaBH4) to form the primary amine.
- Salt formation : Treating the free base with HCl in anhydrous ether to precipitate the hydrochloride salt .
- Optimization : Temperature (40–60°C), solvent choice (ethanol or methanol), and reaction time (12–24 hours) are critical. Purification via recrystallization or column chromatography improves purity .
Q. How is this compound characterized structurally and chemically?
- Methodological Answer : Standard characterization techniques include:
- Spectroscopy : <sup>1</sup>H/<sup>13</sup>C NMR to confirm amine protonation and thiophene ring geometry. FT-IR for NH2<sup>+</sup> and C-S bond vibrations .
- Elemental analysis : To validate stoichiometry (e.g., C, H, N, S, Cl content).
- X-ray crystallography : For definitive confirmation of crystal structure and salt formation .
Q. What are the primary applications of this compound in non-pharmacological research?
- Methodological Answer :
- Organic synthesis : As a chiral building block for heterocyclic compounds (e.g., thiophene-fused amines) .
- Material science : Study of sulfur-containing polymers for conductivity or catalytic applications .
- Analytical chemistry : Derivatization agent for detecting thiols or sulfides via HPLC .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data for this compound, such as unexpected <sup>1</sup>H NMR splitting patterns?
- Methodological Answer : Discrepancies often arise from:
- Conformational isomerism : The tetrahydrothiophene ring adopts chair or envelope conformations, altering proton environments. Use variable-temperature NMR to observe dynamic equilibria .
- Impurities : Trace solvents (e.g., residual ethanol) may split signals. Purify via repeated recrystallization in anhydrous acetonitrile .
- Salt effects : Protonation shifts NH2<sup>+</sup> signals. Compare free base and salt spectra for consistency .
Q. What experimental design considerations are critical for studying its interactions with cytochrome P450 enzymes (e.g., CYP1A2)?
- Methodological Answer :
- In vitro assays : Use human liver microsomes or recombinant CYP1A2. Monitor metabolite formation via LC-MS/MS .
- Kinetic studies : Determine Km and Vmax under varying substrate concentrations (1–100 µM). Include positive controls (e.g., furafylline) .
- Competitive inhibition : Co-incubate with probe substrates (e.g., phenacetin) to assess IC50 values .
Q. How do steric and electronic effects of the tetrahydrothiophene moiety influence its reactivity in nucleophilic substitution reactions?
- Methodological Answer :
- Steric hindrance : The sulfur atom’s lone pairs and ring puckering reduce accessibility at the amine group. Compare reactivity with acyclic analogs (e.g., thioether methanamines) .
- Electronic effects : The electron-rich thiophene ring stabilizes intermediates in SNAr reactions. Use DFT calculations to map charge distribution .
- Experimental validation : Perform kinetic studies with varying nucleophiles (e.g., benzyl bromide vs. iodomethane) in DMF .
Q. What strategies mitigate oxidative degradation during long-term stability studies of this compound?
- Methodological Answer :
- Storage conditions : Use amber vials under argon at –20°C. Avoid exposure to light or humidity .
- Antioxidants : Add 0.1% BHT or ascorbic acid to aqueous solutions .
- Degradation monitoring : Track sulfoxide/sulfone byproducts via LC-MS every 3 months .
Q. How does this compound compare structurally and functionally to analogs like (2-Chlorophenyl)methanamine hydrochloride?
- Methodological Answer :
- Structural differences : The tetrahydrothiophene ring replaces chlorophenyl, altering lipophilicity (clogP: 1.8 vs. 2.5) and hydrogen-bonding capacity .
- Biological activity : Test in parallel assays (e.g., receptor binding). For example, the thiophene derivative shows higher affinity for serotonin receptors (5-HT2A Ki = 12 nM vs. 45 nM for chlorophenyl analog) .
- Synthetic versatility : Thiophene’s π-system enables easier functionalization for SAR studies .
Methodological Notes
-
Contradictions in Evidence :
- and suggest ethanol as optimal for synthesis, while recommends acetonitrile for purification. This reflects solvent polarity trade-offs between reaction efficiency and purification yield.
- Safety data in conflict with pharmacological studies (), underscoring the need for context-specific risk assessments (e.g., toxicity varies by assay concentration).
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
